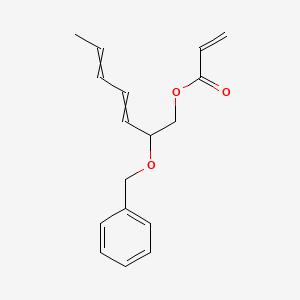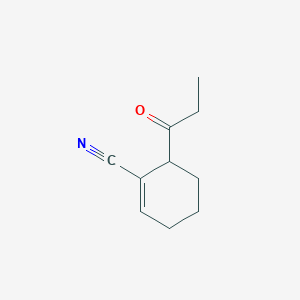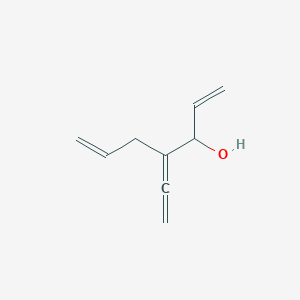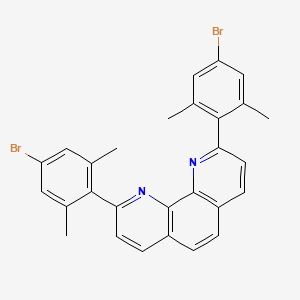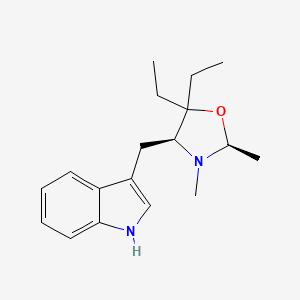
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine is a complex organic compound featuring an indole moiety attached to an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The oxazolidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the oxazolidine ring can produce different oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of (2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxazolidine derivatives: Various oxazolidine compounds with different substituents and biological activities.
Uniqueness
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine is unique due to its specific combination of indole and oxazolidine moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
830325-71-8 |
|---|---|
Molekularformel |
C18H26N2O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H26N2O/c1-5-18(6-2)17(20(4)13(3)21-18)11-14-12-19-16-10-8-7-9-15(14)16/h7-10,12-13,17,19H,5-6,11H2,1-4H3/t13-,17-/m0/s1 |
InChI-Schlüssel |
AXNAFTVLMRQOST-GUYCJALGSA-N |
Isomerische SMILES |
CCC1([C@@H](N([C@@H](O1)C)C)CC2=CNC3=CC=CC=C32)CC |
Kanonische SMILES |
CCC1(C(N(C(O1)C)C)CC2=CNC3=CC=CC=C32)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



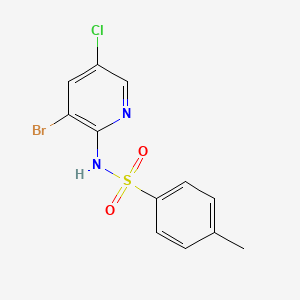
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
